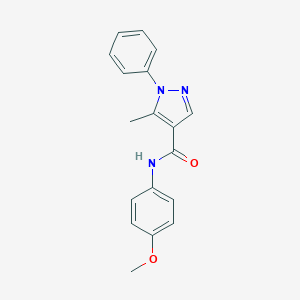
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrazole derivatives. MP-10 has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory pathway. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and iNOS. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce oxidative stress by activating the Nrf2/ARE pathway. Additionally, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit low toxicity in animal studies. However, one limitation of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide research include the development of analogs with improved solubility and potency and investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a straightforward method and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been tested in various animal models for its efficacy in treating diseases such as Alzheimer's, Parkinson's, and cancer.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C18H17N3O2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(12-19-21(13)15-6-4-3-5-7-15)18(22)20-14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,20,22) |
InChI-Schlüssel |
DICBHALEVLQESS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Löslichkeit |
7.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)